molecular formula C7H7Cl2N3O3 B13865888 Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate

Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate

Cat. No.: B13865888
M. Wt: 252.05 g/mol
InChI Key: YVGUPESZDNAORE-UHFFFAOYSA-N
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Description

Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H7Cl2N3O3 and a molecular weight of 252.05 g/mol . This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an ethyl ester group in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of cyanuric chloride with ethyl glycolate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at a temperature range of 70-80°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as aniline, benzylamine, and morpholine are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate involves its interaction with biological targets through nucleophilic substitution reactions. The chlorine atoms in the triazine ring can be replaced by nucleophiles present in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the target molecules, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is unique due to the presence of both chlorine atoms and an ethyl ester group in its structure. This combination allows for versatile reactivity and a wide range of applications in different fields .

Properties

Molecular Formula

C7H7Cl2N3O3

Molecular Weight

252.05 g/mol

IUPAC Name

ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate

InChI

InChI=1S/C7H7Cl2N3O3/c1-2-14-4(13)3-15-7-11-5(8)10-6(9)12-7/h2-3H2,1H3

InChI Key

YVGUPESZDNAORE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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